

The Discovery of Paniculidine C: A Technical Guide

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Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B15590944*

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Abstract

This document provides a detailed overview of the discovery of **Paniculidine C**, a pyridine alkaloid natural product. **Paniculidine C**, along with its analogs Paniculidine A and B, was first isolated from the root bark of *Murraya paniculata* (L.) Jack (synonym: *Murraya exotica* L.), a plant belonging to the Rutaceae family. This guide will cover the initial isolation and structure elucidation, including the experimental protocols and spectroscopic data that were pivotal in its characterization. While initial reports did not detail specific biological activities, the structural class of **Paniculidine C** suggests potential areas for future pharmacological investigation.

Introduction

Natural products continue to be a vital source of novel chemical entities with significant potential for drug discovery. The alkaloids, a diverse group of naturally occurring compounds containing at least one nitrogen atom, are particularly noteworthy for their wide range of physiological activities. In 1985, a research group led by T.S. Wu reported the isolation and structure elucidation of three new pyridine alkaloids from the root bark of *Murraya paniculata*, which they named Paniculidine A, B, and C. This guide focuses specifically on the discovery of **Paniculidine C**.

Discovery and Isolation

Paniculidine C was isolated from the root bark of *Murraya paniculata*, a plant with a history of use in traditional medicine. The isolation procedure involved the extraction of the plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of Paniculidine C

The following protocol is based on the initial discovery of **Paniculidine C** and related alkaloids.

Plant Material:

- Dried root bark of *Murraya paniculata* (L.) Jack.

Extraction:

- The dried and powdered root bark was extracted with methanol (MeOH) at room temperature.
- The methanolic extract was concentrated under reduced pressure to yield a crude residue.
- The residue was then subjected to an acid-base extraction. It was partitioned between a dilute hydrochloric acid (HCl) solution and an organic solvent (e.g., ethyl acetate or chloroform) to separate the basic alkaloidal fraction from neutral and acidic components.
- The acidic aqueous layer, containing the protonated alkaloids, was then basified with a base (e.g., ammonia solution) to a pH of approximately 9-10.
- The basified solution was subsequently extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.

Chromatographic Purification:

- The crude alkaloid mixture was subjected to column chromatography over silica gel.
- The column was eluted with a gradient of chloroform and methanol (CHCl₃-MeOH).
- Fractions were collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles were combined.

- Further purification of the combined fractions containing **Paniculidine C** was achieved through preparative thin-layer chromatography (pTLC) or further column chromatography to yield the pure compound.

Structure Elucidation

The chemical structure of **Paniculidine C** was determined through a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR).

Spectroscopic Data for Paniculidine C

Property	Data
Molecular Formula	$\text{C}_{13}\text{H}_{17}\text{NO}$
Molecular Weight	203.28 g/mol
Appearance	Colorless oil
Optical Rotation	$[\alpha]_D +15.7^\circ$ (c 1.00, CHCl_3)
UV λ_{max} (MeOH) nm	225, 278, 286
IR (neat) cm^{-1}	3400 (OH), 3300 (NH), 1600, 1580
^1H NMR (CDCl_3) δ	1.25 (3H, d, $J=6$ Hz), 2.80 (2H, t, $J=7$ Hz), 3.05 (2H, t, $J=7$ Hz), 3.70 (1H, m), 4.65 (1H, q, $J=6$ Hz), 7.00 (1H, t, $J=7.5$ Hz), 7.15 (1H, d, $J=7.5$ Hz), 7.45 (1H, d, $J=7.5$ Hz), 8.10 (1H, br s, NH)
^{13}C NMR (CDCl_3) δ	24.5 (q), 28.0 (t), 39.0 (t), 68.0 (d), 118.0 (d), 119.0 (d), 121.0 (s), 127.0 (s), 128.5 (d), 136.0 (s)
Mass Spectrum (m/z)	203 (M^+), 188, 170, 158, 144 (base peak)

Note: The specific assignments of all NMR signals would require 2D NMR data which may not have been available or reported in the initial discovery but are inferred from the chemical structure.

The structure was ultimately determined to be (S)-1-(1H-indol-4-yl)propan-2-ol.

Synthesis and Biological Activity

To date, there is limited publicly available information regarding the total synthesis of **Paniculidine C** or extensive investigations into its biological activities. The initial discovery paper focused primarily on the isolation and structure elucidation.

Given its chemical structure as a substituted indole, **Paniculidine C** belongs to a class of compounds known for a wide range of biological activities. Further research could explore its potential in areas such as:

- Antimicrobial activity
- Anticancer activity
- Neurological effects

Visualization of Key Processes

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Paniculidine C** from *Murraya paniculata*.

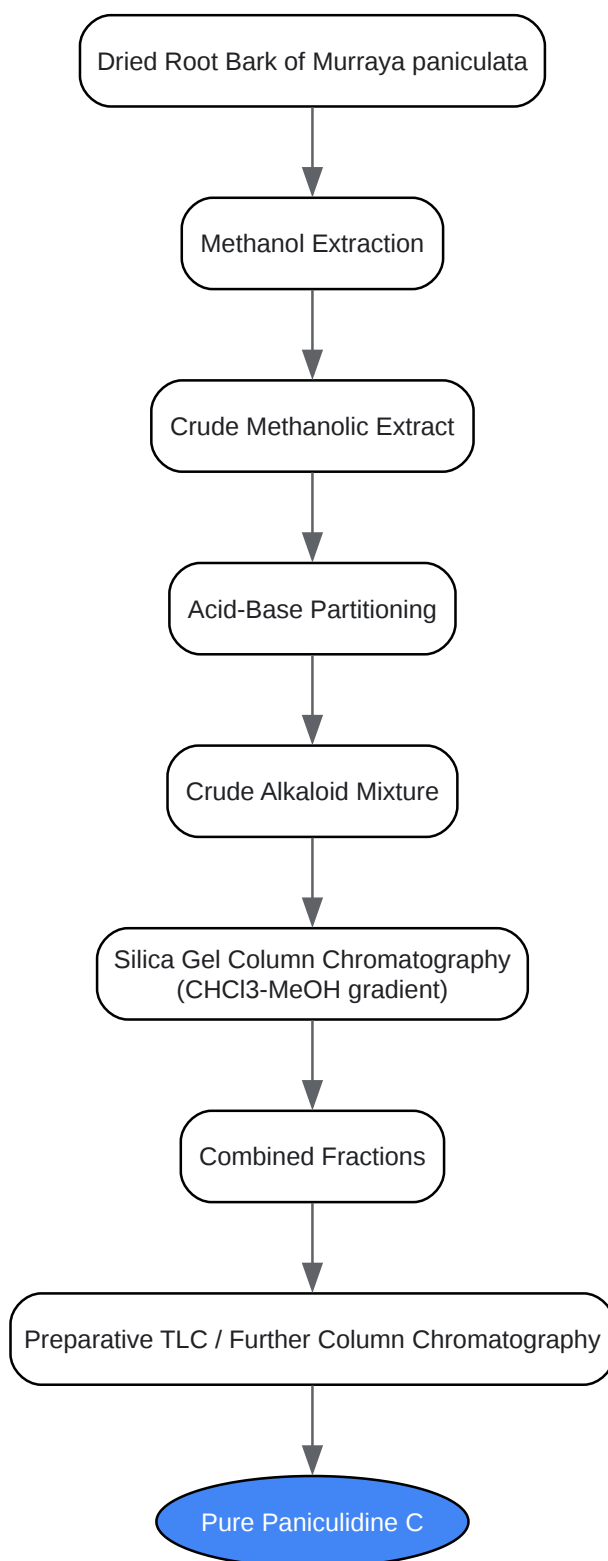


Figure 1: Isolation Workflow for Paniculidine C

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Figure 1: Isolation Workflow for **Paniculidine C**

Conclusion

Paniculidine C is a pyridine alkaloid discovered from the root bark of *Murraya paniculata*. Its structure was successfully elucidated using a combination of spectroscopic methods. While its biological activity remains largely unexplored, its chemical structure suggests that it may possess interesting pharmacological properties. This technical guide provides a foundational understanding of the discovery of **Paniculidine C**, which can serve as a starting point for researchers and drug development professionals interested in this and related natural products. Further investigation into the synthesis and biological evaluation of **Paniculidine C** is warranted to fully understand its potential.

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